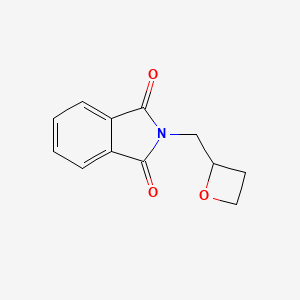
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is a compound that features both an oxetane ring and an isoindole dione structure. This unique combination of functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione typically involves the formation of the oxetane ring followed by the introduction of the isoindole dione moiety. One common method is the cyclization of a suitable precursor through intramolecular Williamson etherification. This reaction often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The choice of solvents and reagents is also crucial to ensure the process is economically viable and environmentally friendly .
化学反应分析
Types of Reactions: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The isoindole dione moiety can be reduced to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of epoxides, while reduction of the isoindole dione can yield various amine derivatives .
科学研究应用
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
作用机制
The mechanism of action of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the isoindole dione moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of biological pathways, leading to the compound’s observed effects .
相似化合物的比较
2-oxetanyl derivatives: These compounds share the oxetane ring but differ in the attached functional groups.
Isoindole dione derivatives: These compounds have the isoindole dione structure but lack the oxetane ring.
Uniqueness: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is unique due to the combination of the oxetane ring and isoindole dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-(oxetan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-16-8/h1-4,8H,5-7H2 |
InChI 键 |
FEFWEZUMPDPQLX-UHFFFAOYSA-N |
规范 SMILES |
C1COC1CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














